

BI-1910: Modulating the Tumor Microenvironment Through TNFR2 Agonism

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Compound of Interest		
Compound Name:	BI-1910	
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An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

BI-1910 is an agonistic human monoclonal antibody of the IgG2 isotype that targets the Tumor Necrosis Factor Receptor 2 (TNFR2).[1][2] TNFR2, a member of the TNF receptor superfamily, is a key co-stimulatory molecule for T cells and is particularly upregulated on regulatory T cells (Tregs) within the tumor microenvironment (TME).[1][3] Its role in promoting tumor growth and survival has made it a promising target for cancer immunotherapy.[1][3] **BI-1910** offers a differentiated therapeutic approach by agonizing TNFR2 to stimulate anti-tumor immune responses.[4] This technical guide provides a comprehensive overview of the available preclinical and clinical data on **BI-1910**'s effect on the tumor microenvironment, its mechanism of action, and relevant experimental methodologies.

Mechanism of Action: TNFR2 Agonism and Immune Activation

BI-1910 functions as a TNFR2 agonist, meaning it binds to and activates the receptor.[5] This activation has been shown to stimulate and enhance the activation of both CD4+ and CD8+ T cells, as well as Natural Killer (NK) cells.[1][5] A key feature of **BI-1910** is its ability to selectively bind to TNFR2 without inhibiting the binding of its natural ligand, TNF- α .[1][6] Preclinical studies

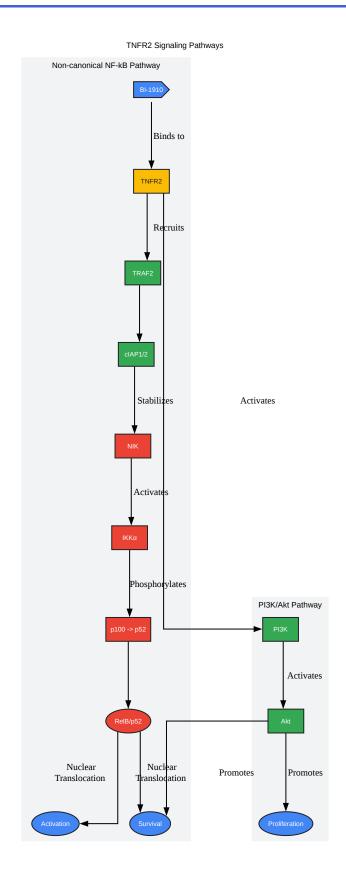


have demonstrated that **BI-1910**'s anti-tumor activity is independent of Fc gamma receptor (FcyR) expression.[3]

Signaling Pathways

Upon binding to **BI-1910**, TNFR2 is thought to initiate downstream signaling cascades that promote T cell proliferation, survival, and effector functions. The two primary pathways associated with TNFR2 activation are the non-canonical NF-kB pathway and the PI3K/Akt pathway.





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Caption: TNFR2 signaling activated by BI-1910.



Preclinical Data

Note: Detailed quantitative data and specific experimental protocols from preclinical studies are not fully available in the public domain. The following is a summary of the reported findings.

BI-1910 has demonstrated broad anti-tumor activity in multiple preclinical in vivo models.[3] These studies have shown that **BI-1910** can induce strong anti-tumoral immune responses.[7]

Murine Tumor Models

The anti-tumor effects of **BI-1910**, both as a monotherapy and in combination with anti-PD-1 therapy, were evaluated in several murine tumor models, including:

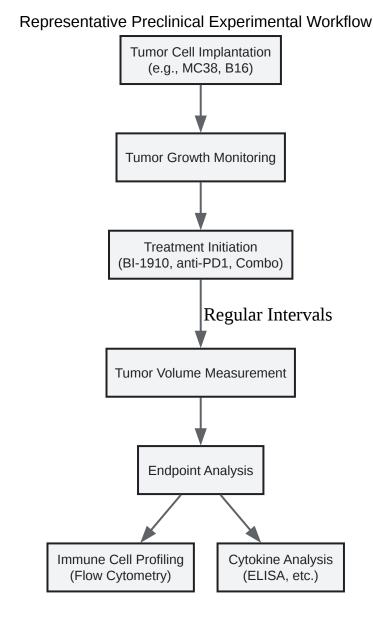
- B16 melanoma
- MC38 colon cancer
- CT26 colon cancer[8]

In these models, **BI-1910** demonstrated robust T-cell mediated anti-tumor activity, resulting in tumor regression and immune rejection.[8] The combination of **BI-1910** with an anti-PD-1 antibody showed additive anti-tumor effects, providing a strong rationale for clinical evaluation of this combination.[8]

Experimental Protocols (Representative)

While specific protocols for the **BI-1910** preclinical studies have not been published, a representative workflow for evaluating an immune-modulatory antibody in syngeneic mouse models is outlined below.





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Caption: A typical workflow for preclinical in vivo studies.

Clinical Data

Phase 1/2a Clinical Trial (NCT06205706)

A Phase 1/2a clinical trial was initiated to evaluate the safety, tolerability, and preliminary efficacy of **BI-1910** in patients with advanced solid tumors.[6][9] The trial was designed to assess **BI-1910** both as a single agent and in combination with the anti-PD-1 therapy, pembrolizumab.[8]



Phase 1 Single-Agent Dose Escalation

The single-agent dose-escalation portion of the Phase 1 study has been completed.[6]

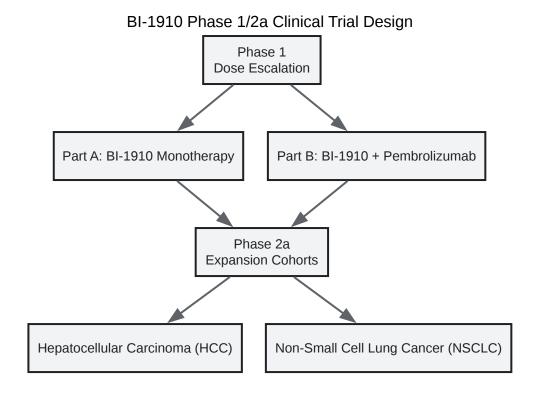
Parameter	Value	
Number of Patients Treated	26	
Dose Range	4 mg to 900 mg	
Dosing Schedule	Intravenously every three weeks	
Best Clinical Response	Stable Disease in 12 out of 26 patients	
Durable Disease Control (>6 months)	5 patients	
Tumor Types with Durable Control	Neuroendocrine, salivary gland, endometrial, and ovarian tumors	
Dose-Limiting Toxicities	None observed	
Most Common Adverse Event	Fatigue	

Data as of September 6, 2025.[9]

Early results from the trial indicated favorable pharmacokinetic data and robust target engagement.[6][9] Evidence of T cell proliferation was observed in patients within the target dose range.[6] The durable responses were associated with strong T-cell activation.[9]

Experimental Protocol: Phase 1/2a Study Design





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Caption: High-level design of the BI-1910 Phase 1/2a trial.

Conclusion

BI-1910, a TNFR2 agonist antibody, has demonstrated a promising mechanism of action by activating key immune cells within the tumor microenvironment. Preclinical studies have shown its potential for anti-tumor activity, both as a monotherapy and in combination with PD-1 blockade. Early clinical data from the Phase 1 trial suggest that **BI-1910** is well-tolerated and can induce disease control in patients with advanced solid tumors, which appears to be associated with T-cell activation. While the development of **BI-1910** is currently paused pending a strategic review, the data generated thus far provide compelling validation for TNFR2 as a therapeutic target in oncology.[9] Further investigation is warranted to fully elucidate the clinical potential of this therapeutic approach.

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